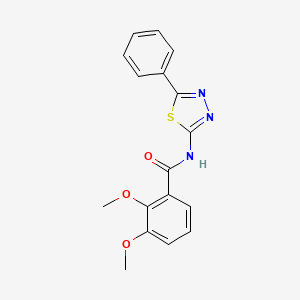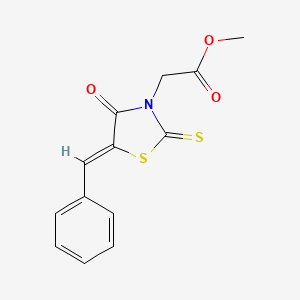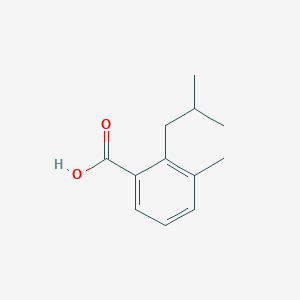![molecular formula C11H20FNO3 B2799538 Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate CAS No. 2416223-35-1](/img/structure/B2799538.png)
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H20FNO3[_{{{CITATION{{{1{tert-butyl N- [ (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah93e74216?context=bbe). It is a derivative of cyclobutylcarbamate and contains a fluorine atom and a hydroxyl group in its structure[{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl .... This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a suitable base[_{{{CITATION{{{1{tert-butyl N- [ (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah93e74216?context=bbe). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature[{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ....
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl .... The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in different derivatives.
Substitution: Substitution reactions can occur at the fluorine or hydroxyl groups, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Hydroxylated derivatives.
Substitution: Fluorinated or hydroxylated analogs.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The exact mechanism of action of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity. The fluorine atom in the compound can enhance its binding affinity and selectivity towards certain targets.
相似化合物的比较
Tert-butyl N-(2-hydroxyethyl)carbamate
Tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate
Tert-butyl N-[trans-3-(2-amino-1-hydroxyethyl)cyclobutyl]carbamate
Uniqueness: Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate is unique due to the presence of both fluorine and hydroxyl groups in its structure, which can impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-8-4-7(5-8)9(12)6-14/h7-9,14H,4-6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWKYXPNRVVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)
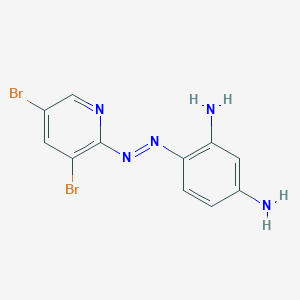
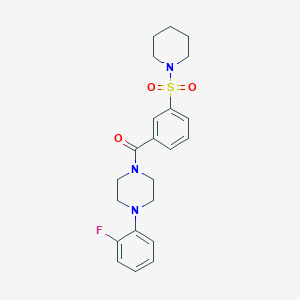
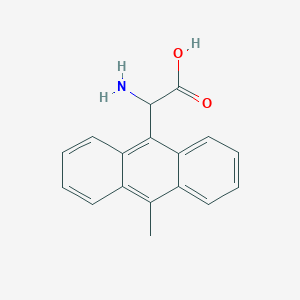
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2799464.png)
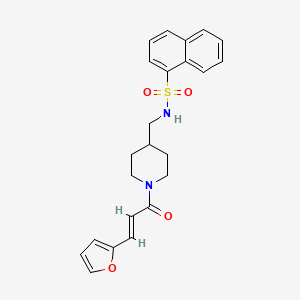
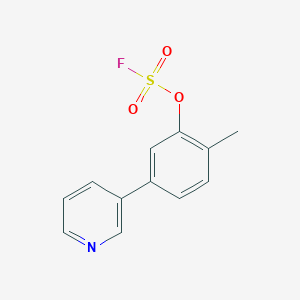
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2799469.png)
![4-Methylbenzyl 4-{[3-(trifluoromethyl)benzyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2799470.png)
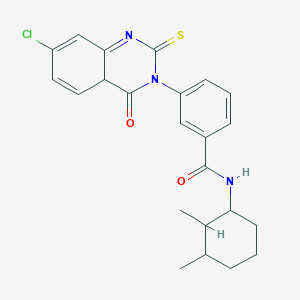
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2799472.png)
